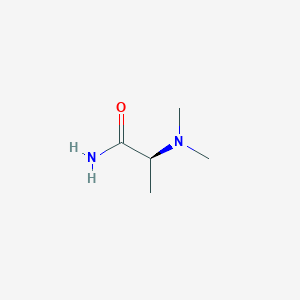
(2S)-2-(dimethylamino)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-(dimethylamino)propanamide is an organic compound with the molecular formula C5H12N2O It is a chiral molecule, meaning it has a specific three-dimensional arrangement that distinguishes it from its mirror image
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(dimethylamino)propanamide typically involves the reaction of (S)-2-aminopropanoic acid with dimethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and reactors can optimize reaction conditions, such as temperature, pressure, and reactant concentrations, to achieve efficient synthesis on a large scale.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-(dimethylamino)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Nucleophilic substitution reactions can replace the dimethylamino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or amides.
Reduction: Amines.
Substitution: Various substituted amides depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2S)-2-(dimethylamino)propanamide is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the study of stereochemistry and enantioselective reactions.
Biology
In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules. It may also serve as a model compound for studying enzyme-substrate interactions and metabolic pathways.
Medicine
In medicine, this compound has potential applications in drug development. Its structural features make it a candidate for designing new pharmaceuticals with specific biological activities.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups allow for the creation of polymers, resins, and other advanced materials.
Wirkmechanismus
The mechanism of action of (2S)-2-(dimethylamino)propanamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2S)-2-(2-cyclohexylacetamido)-N-[(2S)-2-(dimethylamino)propyl]propanamide .
- (2S)-2-(dimethylamino)-N-(3,4-dimethylphenyl)propanamide .
- (2S)-N-[(2S)-2-(dimethylamino)-3-phenylpropyl]-2-[(4-fluorobenzene)sulfonyl]propanamide .
Uniqueness
(2S)-2-(dimethylamino)propanamide is unique due to its specific chiral configuration and the presence of the dimethylamino group. This combination of features allows it to participate in a wide range of chemical reactions and makes it a versatile compound in scientific research and industrial applications.
Eigenschaften
Molekularformel |
C5H12N2O |
|---|---|
Molekulargewicht |
116.16 g/mol |
IUPAC-Name |
(2S)-2-(dimethylamino)propanamide |
InChI |
InChI=1S/C5H12N2O/c1-4(5(6)8)7(2)3/h4H,1-3H3,(H2,6,8)/t4-/m0/s1 |
InChI-Schlüssel |
MBKGOQHJIPZMEP-BYPYZUCNSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N)N(C)C |
Kanonische SMILES |
CC(C(=O)N)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















